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Compound Name: 1-Phthalazinamine

CAS No.: 19064-69-8

Cat. No.: B018529

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1-phthalazinamine scaffold, particularly its oxidized form, phthalazin-1(2H)-one, has

emerged as a privileged structure in medicinal chemistry. Its derivatives have shown significant

potential in the development of targeted therapies, most notably as inhibitors of Poly(ADP-

ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2),

both of which are crucial targets in oncology. This guide provides a comparative analysis of the

structure-activity relationships (SAR) of 1-phthalazinamine analogs, supported by

experimental data, to inform the rational design of novel and potent therapeutic agents.

Phthalazinone Analogs as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[1]

Inhibiting PARP, particularly PARP-1 and PARP-2, has proven to be an effective strategy for

treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2

mutations, through a concept known as synthetic lethality.[2] Olaparib, a phthalazinone-based

PARP inhibitor, is a notable clinical success, paving the way for the development of other

analogs.[1][3]
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The core structure of these inhibitors typically features the phthalazinone moiety, which mimics

the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP.[4] The

structure-activity relationship of these analogs is heavily influenced by the substituents at

various positions of the phthalazinone core.

Key Structural Modifications and Their Impact on PARP
Inhibition
Recent studies have explored a range of modifications to the phthalazinone scaffold to

enhance PARP inhibitory activity and anti-proliferative effects. One study synthesized a series

of derivatives with Olaparib as the lead compound and found that the inhibitory activities were

related to the type of substituent and the length of the alkyl chain connecting to an aromatic

ring.[3] Another study developed novel phthalazinone derivatives, with compound 11c

emerging as a more potent PARP-1 inhibitor than Olaparib.

A 2024 study designed and synthesized two series of novel phthalazinone derivatives, with

compounds DLC-1-6 showing exceptionally high inhibitory activity against PARP-1, with IC50

values below 0.2 nM.[5] Compound DLC-1 also demonstrated significant anti-proliferative

activity against various cancer cell lines.[5]

The following table summarizes the in vitro PARP-1 inhibitory activity and anti-proliferative

activity of selected phthalazinone analogs.
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Compound Modifications
PARP-1 IC50
(nM)

Anti-
proliferative
IC50 (μM) vs.
Capan-1 Cells

Anti-
proliferative
IC50 (μM) vs.
MDA-MB-436
Cells

Olaparib
Reference

Compound
~1-5[1] 10.412[1] -

11c

4-

phenylphthalazin

-1-one derivative

97 - -

23

Derivative with

undisclosed

modifications

- 7.532[1] -

DLC-1
Dithiocarboxylate

fragment
<0.2[5] - 0.08[5]

DLC-49

Hydroxamic acid

fragment (dual

PARP-1/HDAC-1

inhibitor)

0.53[5] - -

Phthalazinone Analogs as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis,

the process of forming new blood vessels, which is essential for tumor growth and metastasis.

[6] Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several phthalazine

derivatives have been investigated as potent VEGFR-2 inhibitors.

Key Structural Modifications and Their Impact on
VEGFR-2 Inhibition
A study exploring phthalazine derivatives as VEGFR-2 inhibitors found that compound 7f, a N-

substituted-4-phenylphthalazin-1-amine derivative, was a more potent inhibitor than the

approved drug sorafenib.[7] Another study identified compounds 7a, 7b, 8b, and 8c as potent
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VEGFR-2 inhibitors with significant anticancer activity against colon and breast cancer cell

lines.[8] A 2024 study reported that compounds 9c, 12b, and 13c exhibited promising VEGFR-2

inhibition, with compound 12b being more potent than sorafenib.[9]

The table below presents the in vitro VEGFR-2 inhibitory activity and cytotoxic effects of

selected phthalazinone analogs.

Compound Modifications
VEGFR-2 IC50
(nM)

Cytotoxicity
IC50 (μM) vs.
HCT-116 Cells

Cytotoxicity
IC50 (μM) vs.
MCF-7 Cells

Sorafenib
Reference

Compound
100[7] 5.47[8] 7.26[8]

7f

N-substituted-4-

phenylphthalazin

-1-amine

80[7] 4.83[7] 4.58[7]

7a
Phthalazine

derivative
110[8] 6.04[8] 8.8[8]

7b
Phthalazine

derivative
310[8] 13.22[8] 17.9[8]

12b

Novel

phthalazine

derivative

17.8[9] 0.32[9] -

2g

Novel

phthalazine

derivative

- 0.18[6] 0.15[6]

4a

Novel

phthalazine

derivative

- 0.09[6] 0.12[6]

Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these 1-phthalazinamine analogs, it is crucial to

visualize the signaling pathways they inhibit and the experimental workflows used to assess
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their activity.
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Caption: PARP1 signaling pathway and inhibition by phthalazinone analogs.
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Caption: VEGFR-2 signaling pathway and inhibition by phthalazinone analogs.
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Caption: General experimental workflow for evaluating phthalazinone analogs.

Experimental Protocols
In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol is adapted from a standard chemiluminescent assay to measure the incorporation

of biotinylated NAD+ into histone proteins.[2]

Plate Preparation: A 96-well plate is pre-coated with histone proteins. The wells are blocked

to prevent non-specific binding.[2]

Inhibitor Preparation: Prepare serial dilutions of the phthalazinone analogs in the assay

buffer. A vehicle control (e.g., DMSO) is also prepared.
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Reaction Mixture: A master mix containing activated DNA and biotinylated NAD+ in PARP

assay buffer is prepared.

Enzymatic Reaction: The test compounds and recombinant PARP-1 enzyme are added to

the wells. The reaction is initiated by adding the master mix and incubated for a specified

time (e.g., 1 hour) at room temperature.[2]

Detection: The plate is washed, and Streptavidin-HRP (horseradish peroxidase) is added,

followed by a chemiluminescent substrate.[2]

Data Analysis: The luminescence is measured using a microplate reader. The percentage of

inhibition for each compound concentration is calculated relative to the vehicle control, and

the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol outlines a luminescence-based kinase assay to measure the inhibition of VEGFR-

2.[10][11]

Reagent Preparation: Prepare serial dilutions of the phthalazinone analogs. Prepare a

master mixture containing kinase buffer, ATP, and a suitable peptide substrate.[10]

Kinase Reaction: Add the test compounds to the wells of a 96-well plate. The reaction is

initiated by adding the recombinant VEGFR-2 enzyme and the master mixture. The plate is

incubated at 30°C for a defined period (e.g., 45-60 minutes).[12][13]

Signal Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to stop the

reaction and measure the remaining ATP via a luciferase reaction. The luminescent signal is

inversely proportional to the kinase activity.[11][13]

Data Analysis: The luminescence is read using a microplate reader. The IC50 value is

calculated by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration and fitting the data to a dose-response curve.[11]

MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability and proliferation.[14]
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the phthalazinone

analogs for a specified period (e.g., 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce

the yellow MTT to purple formazan crystals.[14]

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

[15]

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is

determined from the dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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